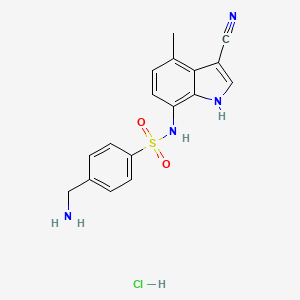
4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes an indole moiety, a sulfonamide group, and a cyano group. It has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide hydrochloride typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the introduction of the sulfonamide group and the cyano group. The final step involves the formation of the hydrochloride salt. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve the desired product quality.
化学反応の分析
Types of Reactions
4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学的研究の応用
4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including proteins and enzymes.
Medicine: It has potential therapeutic applications, particularly in cancer research, where it is investigated for its ability to inhibit specific molecular pathways involved in tumor growth.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to bind to the DCAF15-DDB1-deltaPBP-DDA1-RBM39 complex, leading to the degradation of RBM39, an essential mRNA splicing factor . This interaction disrupts the normal function of RBM39, resulting in the inhibition of cell proliferation, particularly in cancer cells.
類似化合物との比較
Similar Compounds
Indisulam: Another sulfonamide compound with similar anticancer properties.
E7820: A related compound with a similar structure and mechanism of action.
Tasisulam: A sulfonamide derivative with potential anticancer activity.
Uniqueness
4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide hydrochloride is unique due to its specific molecular structure, which allows it to interact with the DCAF15-DDB1-deltaPBP-DDA1-RBM39 complex. This interaction is not observed with other similar compounds, highlighting its potential as a targeted therapeutic agent.
特性
分子式 |
C17H17ClN4O2S |
|---|---|
分子量 |
376.9 g/mol |
IUPAC名 |
4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C17H16N4O2S.ClH/c1-11-2-7-15(17-16(11)13(9-19)10-20-17)21-24(22,23)14-5-3-12(8-18)4-6-14;/h2-7,10,20-21H,8,18H2,1H3;1H |
InChIキー |
DNVOCSDSCFBZNA-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CNC2=C(C=C1)NS(=O)(=O)C3=CC=C(C=C3)CN)C#N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


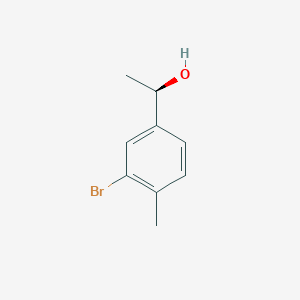
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B13581789.png)
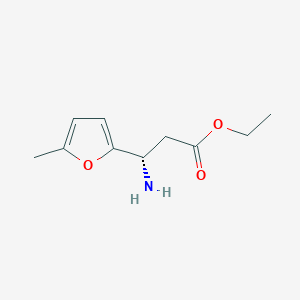
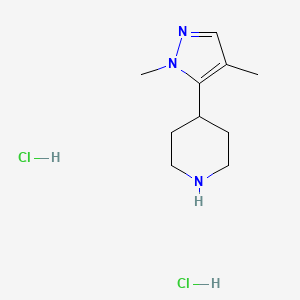
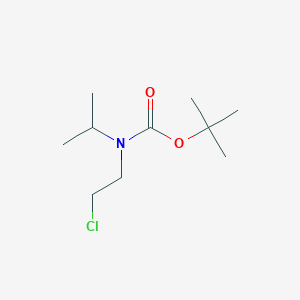
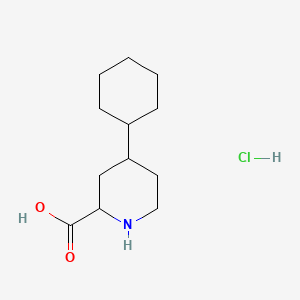
![2,7-Diazaspiro[4.4]nonane-1,3-dione](/img/structure/B13581829.png)
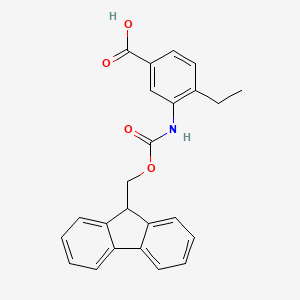
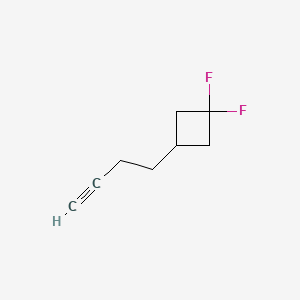
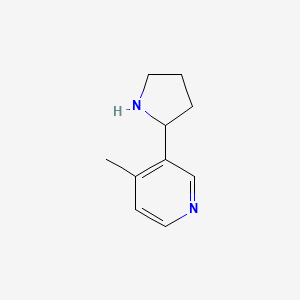
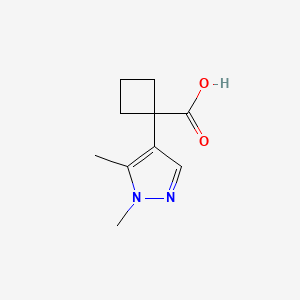
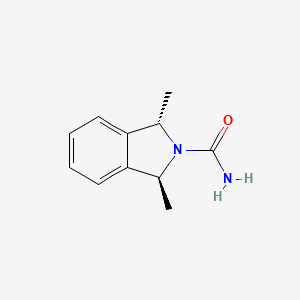
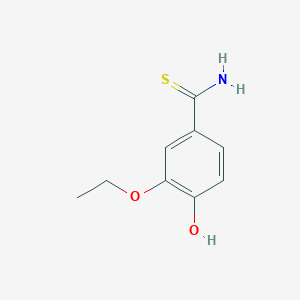
![2-[(4-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13581859.png)
